![molecular formula C13H22Cl2N2 B2475081 N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride CAS No. 1853217-50-1](/img/structure/B2475081.png)
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride
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Overview
Description
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride, also known as 4-methyl-1-piperidin-3-ylphenylmethanamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder with a melting point of 215-219°C and a molecular weight of 271.77 g/mol. 4-methyl-1-piperidin-3-ylphenylmethanamine hydrochloride is a versatile compound with potential applications in drug discovery, biochemistry, and pharmacology.
Scientific Research Applications
Drug Design and Synthesis
Piperidines, which include the compound , are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Pharmacological Applications
Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents . This wide range of applications demonstrates the versatility and importance of piperidine-based compounds in pharmacology.
Targeted Protein Degradation
The compound is useful as a semi-flexible linker in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Antimalarial Applications
Structurally simple synthetic 1, 4-disubstituted piperidines have shown high selectivity for resistant Plasmodium falciparum, the parasite responsible for the most deadly form of malaria . This suggests potential applications in the development of new antimalarial drugs.
Organic Light-Emitting Diodes (OLEDs)
Piperidine-based compounds have been used as building blocks for the construction of highly emissive metal complexes for application in organic light-emitting diodes (OLEDs) . OLEDs are widely used in digital displays and lighting technology.
Leukemia Treatment
Piperidine-containing compounds, such as Imatinib, are used as therapeutic agents to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases, enzymes that can promote the growth of cancer cells .
Mechanism of Action
Target of Action
It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation .
Mode of Action
As a semi-flexible linker in PROTACs, it may facilitate the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
In the context of protacs, it can be inferred that the compound may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
In the context of PROTACs, it can be speculated that the compound may contribute to the selective degradation of target proteins, potentially altering cellular functions depending on the specific targets .
properties
IUPAC Name |
N-methyl-1-(3-piperidin-4-ylphenyl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-14-10-11-3-2-4-13(9-11)12-5-7-15-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXGNOCUCLJROS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC=C1)C2CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(3-(piperidin-4-yl)phenyl)methanamine dihydrochloride |
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